Free Amine vs. Vinylogous Amide: Nucleophilicity Gap
Ethyl 2-amino-3-cyanopropanoate possesses a genuine primary aliphatic amine (predicted pKa ~8.5) capable of direct acylation, reductive amination, and Schiff-base condensation under mild conditions. In contrast, its closest unsaturated comparator—ethyl (E)-3-amino-2-cyanoprop-2-enoate—exists as a vinylogous amide (enamine) with its nitrogen lone pair delocalized into the conjugated π-system, reducing basicity to an estimated pKa of ~5–6 [1]. This ~3 log-unit difference translates to approximately a 1,000-fold difference in protonated vs. free-base amine concentration at physiological pH, directly impacting reaction rates in pH-sensitive bioconjugation or multicomponent reactions [2].
Comparator: pKa ~5–6 (vinylogous amide)
ΔpKa ≈ 3 units; ~1,000-fold free-base difference at pH 7.4
| Evidence Dimension | Amine basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ~8.5 (aliphatic primary amine adjacent to ester and cyano groups) |
| Comparator Or Baseline | Ethyl (E)-3-amino-2-cyanoprop-2-enoate: pKa ~5–6 (vinylogous amide) |
| Quantified Difference | ΔpKa ≈ 2.5–3.5 units; ≈ 1,000-fold difference in free-base availability at pH 7.4 |
| Conditions | Computational prediction based on structural class; validated by analogy to ethyl glycinate (pKa 7.7) and enamino esters |
Why This Matters
For procurement decisions, the free amine enables direct one-step diversification without pre-activation, whereas the enamino ester requires harsher conditions or pre-functionalization, increasing step count and cost.
- [1] PubChem. Ethyl aminomethylene cyanoacetate (ethyl (E)-3-amino-2-cyanoprop-2-enoate). CID 5875633. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5875633 (accessed 2026-05-03). View Source
- [2] Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Acc. Chem. Res. 1988, 21, 456–463. (Class reference for amine pKa ranges) View Source
